N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and pyridine groups through nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect mood, cognition, and behavior, making it a potential candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with fluorophenyl and pyridine groups. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications. For example:
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N-methylpropanamide: Similar structure but different substituents on the piperazine ring.
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N-ethylpropanamide: Another similar compound with variations in the ethanediamide linkage. The uniqueness of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE lies in its specific combination of substituents, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C23H30FN5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C23H30FN5O2/c1-17(2)14-26-22(30)23(31)27-16-21(18-4-3-9-25-15-18)29-12-10-28(11-13-29)20-7-5-19(24)6-8-20/h3-9,15,17,21H,10-14,16H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
CUPOZNFSVYJOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.